N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea
Beschreibung
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic organic compound with the molecular formula C14H11ClIN3OS and a molecular weight of 431.7 g/mol. This compound is characterized by the presence of chloro, iodo, and pyridinyl groups attached to a benzamide core, making it a versatile molecule for various chemical and biological applications.
Eigenschaften
Molekularformel |
C14H11ClIN3OS |
|---|---|
Molekulargewicht |
431.7g/mol |
IUPAC-Name |
2-chloro-5-iodo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClIN3OS/c15-12-4-3-10(16)6-11(12)13(20)19-14(21)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H2,18,19,20,21) |
InChI-Schlüssel |
NPPZXHGKPHHNIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: A solution of 2-chlorobenzoyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate (KSCN) in acetone. This reaction forms the benzoyl isothiocyanate intermediate.
Addition of Pyridin-3-ylmethylamine: The benzoyl isothiocyanate intermediate is then reacted with pyridin-3-ylmethylamine to form the desired thiourea derivative.
Iodination: The final step involves the iodination of the thiourea derivative to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiourea moiety.
Complexation: The compound can form complexes with transition metals, which can be useful in various catalytic and analytical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical processes.
Pathways Involved: The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the iodo group, which may affect its reactivity and biological activity.
5-iodo-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the chloro group, which may influence its chemical properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
